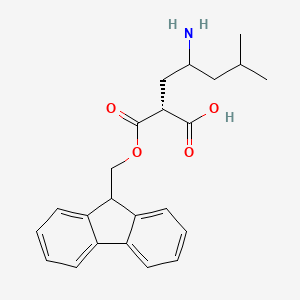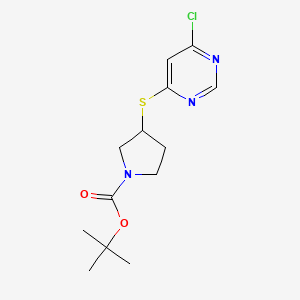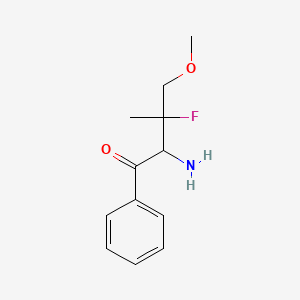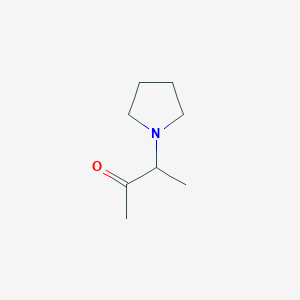
17-n-Hexadecyltetratriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-n-Hexadecyltetratriacontane is a long-chain hydrocarbon with the molecular formula C₅₀H₁₀₂ . It is a member of the alkane family, characterized by its saturated carbon chain. This compound is notable for its high molecular weight and unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-n-Hexadecyltetratriacontane typically involves the coupling of smaller hydrocarbon units. One common method is the Wurtz reaction , where alkyl halides react with sodium metal to form longer alkanes. For instance, the reaction between 1-bromohexadecane and 1-bromotetratriacontane in the presence of sodium can yield this compound .
Industrial Production Methods
Industrial production of long-chain alkanes like this compound often involves catalytic hydrogenation of olefins or the Fischer-Tropsch synthesis , which converts carbon monoxide and hydrogen into hydrocarbons using metal catalysts such as iron or cobalt .
Analyse Des Réactions Chimiques
Types of Reactions
17-n-Hexadecyltetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the conditions.
Halogenation: Reaction with halogens (e.g., chlorine or bromine) to form alkyl halides.
Cracking: Breaking down into smaller hydrocarbons under high temperature and pressure.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic or basic conditions.
Halogenation: Chlorine (Cl₂) or bromine (Br₂) in the presence of UV light or heat.
Cracking: High temperatures (500-700°C) and pressures, often in the presence of a catalyst like zeolite.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Halogenation: Alkyl halides.
Cracking: Smaller alkanes and alkenes.
Applications De Recherche Scientifique
17-n-Hexadecyltetratriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in the formation of biological membranes and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Mécanisme D'action
The mechanism of action of 17-n-Hexadecyltetratriacontane is primarily physical rather than chemical. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in forming stable emulsions and lipid bilayers. It does not have specific molecular targets or pathways but exerts its effects through hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexatriacontane (C₃₆H₇₄): A shorter alkane with similar properties but lower molecular weight.
Octatriacontane (C₃₈H₇₈): Another long-chain alkane with slightly different physical properties.
Dotriacontane (C₃₂H₆₆): A shorter alkane used in similar applications.
Uniqueness
17-n-Hexadecyltetratriacontane is unique due to its specific chain length and molecular weight, which confer distinct physical properties such as melting point and solubility. These properties make it particularly useful in specialized industrial and research applications .
Propriétés
Numéro CAS |
55256-07-0 |
|---|---|
Formule moléculaire |
C50H102 |
Poids moléculaire |
703.3 g/mol |
Nom IUPAC |
17-hexadecyltetratriacontane |
InChI |
InChI=1S/C50H102/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-50(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 |
Clé InChI |
DAQUEPISOMDKQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13964150.png)
![5-{[(5-Bromopyridin-3-yl)imino]methyl}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B13964160.png)






![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13964208.png)
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13964212.png)



